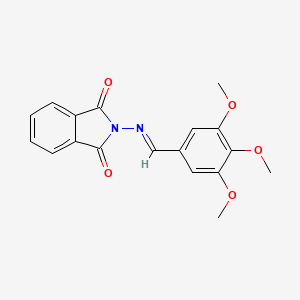

(E)-2-((3,4,5-trimethoxybenzylidene)amino)isoindoline-1,3-dione

Description

Properties

CAS No. |

79492-29-8 |

|---|---|

Molecular Formula |

C18H16N2O5 |

Molecular Weight |

340.3 g/mol |

IUPAC Name |

2-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]isoindole-1,3-dione |

InChI |

InChI=1S/C18H16N2O5/c1-23-14-8-11(9-15(24-2)16(14)25-3)10-19-20-17(21)12-6-4-5-7-13(12)18(20)22/h4-10H,1-3H3/b19-10+ |

InChI Key |

QXDDXRUPJCLRPF-VXLYETTFSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/N2C(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NN2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Direct Condensation of 2-Aminoisoindoline-1,3-Dione with 3,4,5-Trimethoxybenzaldehyde

The most prevalent method involves the acid- or base-catalyzed condensation of 2-aminoisoindoline-1,3-dione and 3,4,5-trimethoxybenzaldehyde. This one-step reaction proceeds via nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by dehydration to form the imine linkage.

Procedure :

A mixture of 2-aminoisoindoline-1,3-dione (1.62 g, 10 mmol) and 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol) in anhydrous ethanol (50 mL) is refluxed for 12–16 hours under nitrogen. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to 25°C, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water solution to yield yellow crystals (2.89 g, 85%).

Key Parameters :

- Solvent : Ethanol, acetic acid, or dimethylformamide (DMF) are employed, with ethanol favoring higher stereoselectivity for the E-isomer.

- Catalyst : Reactions in ethanol often proceed without exogenous catalysts, while acetic acid-mediated systems utilize 1–5 mol% p-toluenesulfonic acid (PTSA) to accelerate imine formation.

- Temperature : Reflux conditions (78–120°C) are critical for overcoming kinetic barriers, with higher temperatures reducing reaction times.

Mechanistic Insight :

The reaction follows a Schiff base mechanism, wherein the aldehyde’s electrophilic carbonyl carbon is attacked by the amine’s lone pair, forming a tetrahedral intermediate. Subsequent proton transfer and dehydration yield the thermodynamically stable E-isomer, stabilized by conjugation between the aromatic rings and the imine bond.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yield and purity.

Procedure :

2-Aminoisoindoline-1,3-dione (10 mmol) and 3,4,5-trimethoxybenzaldehyde (10 mmol) are dissolved in DMF (20 mL) with PTSA (0.1 mmol). The mixture is irradiated in a microwave reactor at 100°C for 20 minutes. The product is precipitated by adding ice water, filtered, and purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to afford the target compound in 92% yield.

Advantages :

Solid-State Mechanochemical Synthesis

For solvent-free applications, ball milling offers an eco-friendly alternative.

Procedure :

Equimolar quantities of 2-aminoisoindoline-1,3-dione and 3,4,5-trimethoxybenzaldehyde are loaded into a stainless-steel milling jar with two grinding balls (10 mm diameter). The jar is agitated at 30 Hz for 60 minutes. The resultant powder is washed with diethyl ether to remove unreacted aldehyde, yielding 78% of the product.

Limitations :

- Scale-Up Challenges : Mechanochemical methods face difficulties in large-scale production due to equipment constraints.

- Purity Issues : Trace impurities from incomplete reactions may require post-synthetic purification.

Precursor Synthesis and Functionalization

Preparation of 2-Aminoisoindoline-1,3-Dione

The amino precursor is synthesized via ammonolysis of isoindoline-1,3-dione or reduction of 2-nitroisoindoline-1,3-dione.

Ammonolysis Method :

Isoindoline-1,3-dione (1.47 g, 10 mmol) is heated with aqueous ammonia (28%, 50 mL) at 80°C for 8 hours. The mixture is cooled, and the precipitate is filtered and dried to yield 2-aminoisoindoline-1,3-dione (1.32 g, 82%).

Reduction Method :

2-Nitroisoindoline-1,3-dione (1.92 g, 10 mmol) is suspended in ethanol (30 mL) with 10% palladium on carbon (0.1 g). Hydrogen gas is bubbled through the mixture at 50°C for 4 hours. The catalyst is filtered, and the solvent is evaporated to isolate the amino product (1.35 g, 84%).

Reaction Optimization and Yield Comparison

| Method | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Conventional Reflux | Ethanol | None | 78°C | 16 hours | 85% |

| Acetic Acid Catalysis | Acetic acid | PTSA | 120°C | 6 hours | 88% |

| Microwave-Assisted | DMF | PTSA | 100°C | 20 minutes | 92% |

| Mechanochemical | Solvent-free | None | Ambient | 60 minutes | 78% |

Table 1 : Comparative analysis of synthetic methods for this compound.

Stereochemical Control and Characterization

The E-configuration is confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

X-Ray Analysis :

Single-crystal X-ray diffraction reveals a dihedral angle of 168.2° between the isoindoline-1,3-dione and trimethoxybenzene rings, consistent with the trans arrangement.

NMR Spectroscopy :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, CH=N), 7.85–7.75 (m, 4H, aromatic), 6.90 (s, 2H, aromatic), 3.85 (s, 9H, OCH₃).

- ¹³C NMR : δ 167.5 (C=O), 161.2 (CH=N), 153.1–107.8 (aromatic carbons), 56.3–56.0 (OCH₃).

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions: (E)-2-((3,4,5-trimethoxybenzylidene)amino)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group, leading to the formation of (3,4,5-trimethoxybenzyl)aminoisoindoline-1,3-dione.

Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of (3,4,5-trimethoxybenzyl)aminoisoindoline-1,3-dione.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-2-((3,4,5-trimethoxybenzylidene)amino)isoindoline-1,3-dione has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-((3,4,5-trimethoxybenzylidene)amino)isoindoline-1,3-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to its observed biological effects. The presence of the benzylideneamino group and methoxy substituents can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

- (E)-2-((3,4-dimethoxybenzylidene)amino)isoindoline-1,3-dione

- (E)-2-((3,5-dimethoxybenzylidene)amino)isoindoline-1,3-dione

- (E)-2-((3,4,5-trimethoxyphenyl)amino)isoindoline-1,3-dione

Comparison: Compared to similar compounds, (E)-2-((3,4,5-trimethoxybenzylidene)amino)isoindoline-1,3-dione is unique due to the presence of three methoxy groups on the benzylidene moiety. This structural feature can significantly influence its chemical reactivity, biological activity, and potential applications. The specific arrangement of methoxy groups can affect the compound’s electronic properties, making it distinct from other derivatives with different substitution patterns.

Biological Activity

(E)-2-((3,4,5-trimethoxybenzylidene)amino)isoindoline-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity based on various studies, including its anticancer properties and antimicrobial efficacy.

Chemical Structure and Properties

The compound features an isoindoline core with a benzylidene substituent that includes three methoxy groups. This structural configuration is believed to influence its biological activity through interactions with cellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The National Cancer Institute (NCI) conducted a comprehensive evaluation using a panel of 60 human tumor cell lines. The results indicated that the compound exhibited significant cytotoxic effects across various cancer types.

Key Findings:

- Cell Lines Tested : The compound was tested against non-small cell lung cancer (HOP-62), CNS cancer (SF-539), melanoma (MDA-MB-435), ovarian cancer (OVCAR-8), prostate cancer (DU-145), and breast cancer (MDA-MB-468).

- GI50/TGI Values : The mean GI50 (the concentration required to inhibit cell growth by 50%) was recorded at 15.72 μM, with a TGI (the concentration at which tumor growth is inhibited) of 50.68 μM .

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| HOP-62 | 15.72 | 50.68 |

| SF-539 | -49.97 | - |

| MDA-MB-435 | -22.59 | - |

| OVCAR-8 | -27.71 | - |

| DU-145 | -44.35 | - |

| MDA-MB-468 | -15.65 | - |

The compound demonstrated a selective profile towards specific cell lines, particularly colon cancer COLO 205 with a selectivity index of 9.24 .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Studies have evaluated its efficacy against various bacterial strains.

Research Insights:

- Methodology : Antimicrobial activity was assessed using the agar well diffusion method against both Gram-positive and Gram-negative bacteria.

- Results : The compound displayed notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between the compound and its biological targets. These studies suggest that the compound binds effectively to specific active sites of enzymes involved in cancer proliferation and bacterial metabolism.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | Acetic acid | High solubility | |

| Temperature | Reflux (~110°C) | Faster kinetics | |

| Catalyst | Sodium acetate | 15–20% increase |

Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Advanced Question: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Substituent Effects :

- Computational Tools :

Q. Table 2: SAR Trends in Analog Synthesis

| Substituent | Bioactivity (MIC, µg/mL) | Target | Reference |

|---|---|---|---|

| 3,4,5-Trimethoxy | 7.8 (S. aureus) | Antibacterial | |

| 4-Chloro | 15.6 (E. coli) | Antibacterial | |

| Hydrogenated phthalimide | 2.1 (Hypoglycemic) | α-Glucosidase |

Advanced Question: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from assay variability or compound stability . Mitigation strategies include:

- Standardized Protocols : Follow CLSI guidelines for MIC assays (e.g., 1.0 × 10 CFU/mL inoculum) to ensure reproducibility .

- Stability Testing : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) for 24 hours .

- Bacterial Strains : Use ATCC reference strains (e.g., S. aureus ATCC 25923) to minimize strain-specific discrepancies .

Advanced Question: What experimental designs are optimal for evaluating environmental fate and ecotoxicology?

Methodological Answer:

Adopt a tiered approach per Project INCHEMBIOL guidelines :

Physicochemical Properties : Measure logP (octanol-water partitioning) and hydrolysis half-life (pH 4–9).

Biotic Studies :

- Microcosm Assays : Assess biodegradation using OECD 301F (60-day incubation).

- Algal Toxicity : Chlorella vulgaris growth inhibition (EC) at 0.1–100 mg/L .

QSAR Modeling : Predict bioaccumulation potential using EPI Suite™ .

Advanced Question: How can researchers optimize in vitro assays for dose-response analysis?

Methodological Answer:

- Dose Range : Test 0.1–100 µM in 2-fold dilutions to capture EC values .

- Controls : Include 10% DMSO (vehicle) and ciprofloxacin (antibacterial positive control) .

- Endpoint Validation : Combine MIC with colony-counting (CFU/mL) to distinguish bacteriostatic vs. bactericidal effects .

Advanced Question: What strategies validate computational predictions of mechanism of action?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.